Thrombin Catalytic Turnover Number (kcat) Superiority of Cbz-Gly-Pro-Arg-pNA vs. S-2238
Cbz-Gly-Pro-Arg-pNA (designated Chromozym TH in the primary kinetic study) exhibits a significantly higher catalytic turnover number (kcat) with human α-thrombin compared to the widely used alternative substrate S-2238 (H-D-Phe-Pip-Arg-pNA). Under identical experimental conditions (I = 0.11 M, 25°C, pH 7.8), Cbz-Gly-Pro-Arg-pNA achieves kcat = 127 ± 8 s⁻¹ versus S-2238 at kcat = 91.4 ± 1.8 s⁻¹—a 39% higher maximum catalytic rate [1]. This translates to faster signal generation per active enzyme molecule, enabling shorter assay read-times and improved signal-to-noise ratios in endpoint or kinetic microplate formats. The Km values further differentiate the two substrates: Cbz-Gly-Pro-Arg-pNA exhibits Km = 4.18 ± 0.22 μM (human α-thrombin), while S-2238 shows tighter binding at Km = 1.33 ± 0.07 μM, yielding divergent catalytic efficiency ratios (kcat/Km ≈ 30.4 vs. 68.7 s⁻¹·μM⁻¹ respectively) that dictate different optimal substrate concentration ranges in assay design [1].
| Evidence Dimension | Thrombin catalytic turnover (kcat) and substrate affinity (Km) |
|---|---|
| Target Compound Data | kcat = 127 ± 8 s⁻¹, Km = 4.18 ± 0.22 μM (human α-thrombin); kcat = 100 ± 1 s⁻¹, Km = 3.61 ± 0.15 μM (bovine α-thrombin) |
| Comparator Or Baseline | S-2238 (H-D-Phe-Pip-Arg-pNA): kcat = 91.4 ± 1.8 s⁻¹, Km = 1.33 ± 0.07 μM (human α-thrombin); kcat = 98.0 ± 0.5 s⁻¹, Km = 1.58 ± 0.10 μM (bovine α-thrombin) |
| Quantified Difference | Δkcat = +35.6 s⁻¹ (+39% higher turnover for Cbz-Gly-Pro-Arg-pNA with human enzyme); ΔKm = +2.85 μM (3.1-fold higher Km) |
| Conditions | I = 0.11 M, 25°C, pH 7.8; human α-thrombin (>90% α-form, ~3,000 U.S. units/mg fibrinogen clotting activity) |
Why This Matters
The 39% higher kcat means Cbz-Gly-Pro-Arg-pNA generates detectable signal faster at equivalent enzyme concentrations, which is critical for high-throughput screening assays where reduced incubation time directly increases throughput and lowers per-data-point cost.
- [1] Lottenberg R, Hall JA, Fenton JW 2nd, Jackson CM. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins. Thrombosis Research. 1982;28(3):313-332. DOI: 10.1016/0049-3848(82)90114-1. Note: This study reports kinetic parameters for Chromozym TH (Tos-Gly-Pro-Arg-pNA); the GLPBio product listing for Z-Gly-Pro-Arg-pNA (CAS 66648-35-9) cites identical values of kcat = 127 s⁻¹, Km = 4.18 μM. View Source
